molecular formula C20H20N2O2 B7707571 N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide

N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide

Cat. No.: B7707571
M. Wt: 320.4 g/mol
InChI Key: ONFBUVAVHJITLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Molecular Structure Analysis

Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo[b]pyridine or 1-aza-naphthalene with the C9H7N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Chemical Reactions Analysis

Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

Mechanism of Action

EMA401 works by blocking the activity of the angiotensin II type 2 receptor, which is involved in pain signaling pathways. By blocking this receptor, EMA401 can reduce the transmission of pain signals and alleviate pain.
Biochemical and Physiological Effects:
EMA401 has been shown to have a number of biochemical and physiological effects. It can reduce the activity of pain signaling pathways, reduce inflammation, and improve nerve function. It has also been shown to have a low toxicity profile, making it a potentially safe option for treating chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of EMA401 is its effectiveness in reducing pain in animal models of neuropathic pain. This makes it a potentially promising treatment option for chronic pain in humans. However, one limitation of EMA401 is that its exact mechanism of action is not fully understood, which could limit its potential use in the clinic.

Future Directions

There are several future directions for research on EMA401. One potential area of research is to further investigate its mechanism of action and how it can be optimized for use in the clinic. Another area of research is to investigate its potential use in combination with other pain medications to improve its effectiveness. Additionally, more clinical studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

EMA401 is synthesized through a multi-step process involving the reaction of various chemical intermediates. The exact synthesis method is proprietary information and has not been disclosed by Spinifex Pharmaceuticals.

Scientific Research Applications

EMA401 has been extensively studied for its potential use in treating chronic pain. It works by blocking the activity of a protein called the angiotensin II type 2 receptor, which is involved in pain signaling pathways. Preclinical studies have shown that EMA401 can effectively reduce pain in animal models of neuropathic pain.

Safety and Hazards

As for the safety and hazards, it’s important to note that while quinoline derivatives have many beneficial uses, they should always be handled with care due to their potential biological activities .

Properties

IUPAC Name

N-ethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-3-22(20(24)15-7-5-4-6-8-15)13-17-12-16-11-14(2)9-10-18(16)21-19(17)23/h4-12H,3,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFBUVAVHJITLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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